N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a thiophene ring, which is a five-membered ring containing sulfur, and an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen. The presence of these heteroatoms in the rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential .
Mode of Action
The isoxazole moiety is known to interact with biological targets based on their chemical diversity . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been found to have potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Result of Action
The wide range of biological activities associated with isoxazole derivatives suggests that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with glyoxylic acid to form the oxazole ring.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction. This can be achieved by reacting the oxazole derivative with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Coupling: The final step involves the coupling of the oxazole-thiophene intermediate with an appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, the methoxy group on the phenyl ring can be substituted with other functional groups using reagents like boron tribromide (BBr3).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of both oxazole and thiophene rings suggests it may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group.
N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide: Similar structure but with a methyl substituent instead of a methoxy group.
N-{[5-(4-nitrophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide: Similar structure but with a nitro substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide imparts unique electronic properties, potentially enhancing its interaction with biological targets and its stability in various chemical environments. This makes it a valuable compound for further research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-4-11(5-7-13)14-9-12(18-21-14)10-17-16(19)15-3-2-8-22-15/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYQCYWFPBELKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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